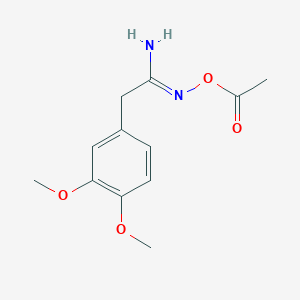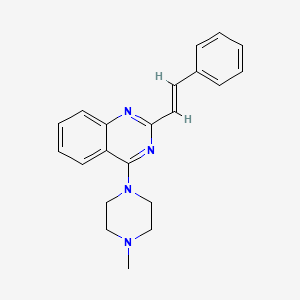![molecular formula C16H19FN2O4S B5909290 N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine](/img/structure/B5909290.png)
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]methionine, commonly known as AFM or AFM13, is a synthetic molecule used in scientific research for its potential medical applications.
Wirkmechanismus
AFM works by bringing NK cells and cancer cells into close proximity, triggering NK cell-mediated killing of cancer cells. AFM binds to both CD16A on NK cells and CD30 on cancer cells, leading to the formation of a synapse between the two cells. This synapse triggers the release of cytotoxic granules from the NK cells, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
AFM has been shown to induce NK cell-mediated killing of cancer cells in vitro and in vivo. It has also been shown to enhance the production of cytokines and chemokines, which can further stimulate the immune response against cancer cells. AFM has a half-life of approximately 6-8 hours in humans and is eliminated primarily through renal excretion.
Vorteile Und Einschränkungen Für Laborexperimente
AFM has several advantages for lab experiments, including its ability to induce NK cell-mediated killing of cancer cells and its potential for use in bispecific antibody therapy. However, AFM has some limitations, including its short half-life and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
There are several future directions for AFM research, including:
1. Optimization of AFM for improved efficacy and safety
2. Development of AFM-based bispecific antibody therapies for the treatment of CD30-positive cancers
3. Investigation of AFM's potential for use in combination with other cancer therapies
4. Exploration of AFM's potential for use in other immune-related diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, AFM is a synthetic molecule with potential medical applications, particularly in the treatment of CD30-positive cancers. AFM works by inducing NK cell-mediated killing of cancer cells and has shown promising results in preclinical studies. While AFM has several advantages for lab experiments, further optimization is needed to improve its efficacy and safety. There are several future directions for AFM research, including the development of AFM-based bispecific antibody therapies and investigation of its potential for use in other immune-related diseases.
Synthesemethoden
AFM is synthesized by reacting 4-fluorophenylacetic acid with thionyl chloride to form 4-fluorophenylacetyl chloride. This is then reacted with N-acetylmethionine to form AFM. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
AFM has been extensively studied for its potential use in cancer treatment. It is a bispecific antibody that targets both CD16A on natural killer (NK) cells and CD30 on cancer cells. AFM binds to both receptors, bringing them into close proximity and triggering NK cell-mediated killing of cancer cells. AFM has shown promising results in preclinical studies for the treatment of Hodgkin's lymphoma, non-Hodgkin's lymphoma, and other CD30-positive cancers.
Eigenschaften
IUPAC Name |
2-[[(Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c1-10(20)18-14(9-11-3-5-12(17)6-4-11)15(21)19-13(16(22)23)7-8-24-2/h3-6,9,13H,7-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYMSVBLJQCFU-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909212.png)
![2-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909222.png)

![2,4-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5909237.png)
![2-{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5909243.png)
![2-(4-{[1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5909258.png)
![3-({2-methoxy-4-[2-(2-naphthylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoic acid](/img/structure/B5909276.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methoxyphenyl)acrylamide](/img/structure/B5909278.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(3-nitrophenyl)acrylamide](/img/structure/B5909285.png)


![N-[2-(benzoylamino)-3-phenylacryloyl]alanine](/img/structure/B5909312.png)
